1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloropyridine with piperidine to form the 3-chloropyridin-4-yl)piperidine intermediate. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- 1-(4-(3-Chloropyridin-4-yl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Uniqueness
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of the 3-chloropyridine moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-18-4-3-14(11-19(18)26-2)12-20(24)23-9-6-15(7-10-23)27-17-5-8-22-13-16(17)21/h3-5,8,11,13,15H,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQJTBNQJZZRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.